molecular formula C22H23N3O2S B303572 N-(3-acetylphenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

N-(3-acetylphenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Katalognummer B303572
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: VTAZOZJNFQVSSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetylphenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, commonly known as HTL9936, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. HTL9936 is a small molecule that acts as a potent and selective antagonist of the chemokine receptor CXCR2, which is involved in various inflammatory diseases. In

Wirkmechanismus

HTL9936 acts as a competitive antagonist of CXCR2, which is a G protein-coupled receptor that is expressed on the surface of various immune cells, including neutrophils. CXCR2 is activated by chemokines, which are small proteins that are secreted by various cells in response to inflammation. The activation of CXCR2 leads to the recruitment of neutrophils to the site of inflammation, which contributes to tissue damage. HTL9936 binds to CXCR2 and prevents the activation of the receptor, thereby blocking the recruitment of neutrophils.
Biochemical and Physiological Effects
HTL9936 has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory diseases. In a mouse model of COPD, treatment with HTL9936 significantly reduced the infiltration of neutrophils into the lungs and improved lung function. In a mouse model of asthma, HTL9936 reduced airway inflammation and hyperresponsiveness. In a mouse model of IBD, HTL9936 reduced inflammation and improved gut barrier function.

Vorteile Und Einschränkungen Für Laborexperimente

HTL9936 is a potent and selective antagonist of CXCR2, which makes it an excellent tool for studying the role of CXCR2 in various inflammatory diseases. However, like any other small molecule, HTL9936 has some limitations. One of the main limitations is its solubility, which can make it challenging to work with in some experiments. Additionally, HTL9936 has a relatively short half-life, which can limit its effectiveness in some in vivo experiments.

Zukünftige Richtungen

There are several future directions for research on HTL9936. One of the most promising areas of research is the development of HTL9936 as a therapeutic agent for various inflammatory diseases. Preclinical studies have shown that HTL9936 has potent anti-inflammatory effects, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another area of research is the development of more potent and selective CXCR2 antagonists that can overcome the limitations of HTL9936, such as its solubility and short half-life. Finally, research is needed to further elucidate the role of CXCR2 in various inflammatory diseases and to identify new therapeutic targets for these diseases.

Synthesemethoden

The synthesis of HTL9936 involves several steps, including the preparation of the starting materials and the coupling of the key intermediates. The synthesis of HTL9936 was first reported by a team of researchers from the University of Bristol in 2017. The synthesis involves the reaction of 3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxylic acid with 3-acetylphenylboronic acid in the presence of a palladium catalyst to form the desired product.

Wissenschaftliche Forschungsanwendungen

HTL9936 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and inflammatory bowel disease (IBD). CXCR2 is a chemokine receptor that is involved in the recruitment of neutrophils, which play a crucial role in the pathogenesis of these diseases. HTL9936 acts as a potent and selective antagonist of CXCR2 and has shown promising results in preclinical studies.

Eigenschaften

Molekularformel

C22H23N3O2S

Molekulargewicht

393.5 g/mol

IUPAC-Name

N-(3-acetylphenyl)-6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C22H23N3O2S/c1-13(26)14-8-6-9-16(11-14)24-21(27)20-19(23)17-12-15-7-4-2-3-5-10-18(15)25-22(17)28-20/h6,8-9,11-12H,2-5,7,10,23H2,1H3,(H,24,27)

InChI-Schlüssel

VTAZOZJNFQVSSX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

Kanonische SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.